molecular formula C18H22O B1607828 4-tert-Butyl-3'-methylbenzhydrol CAS No. 842140-68-5

4-tert-Butyl-3'-methylbenzhydrol

Cat. No.: B1607828
CAS No.: 842140-68-5
M. Wt: 254.4 g/mol
InChI Key: WDIULMGINADYRO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-3’-methylbenzhydrol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-tert-butyl-3’-methylbenzophenone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 4-tert-Butyl-3’-methylbenzhydrol may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers higher efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-3’-methylbenzhydrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 4-tert-butyl-3’-methylbenzophenone, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Further reduction of the compound can lead to the formation of the corresponding hydrocarbon, 4-tert-butyl-3’-methylbenzene, using strong reducing agents.

    Substitution: The hydroxyl group in 4-tert-Butyl-3’-methylbenzhydrol can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran, ethanol.

Major Products Formed

    Oxidation: 4-tert-Butyl-3’-methylbenzophenone.

    Reduction: 4-tert-Butyl-3’-methylbenzene.

Scientific Research Applications

4-tert-Butyl-3’-methylbenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-3’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the tert-butyl and methyl groups can affect the compound’s steric and electronic properties, modulating its interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzhydrol: The parent compound without the tert-butyl and methyl substitutions.

    4-tert-Butylbenzhydrol: A derivative with only the tert-butyl substitution.

    3’-Methylbenzhydrol: A derivative with only the methyl substitution.

Uniqueness

4-tert-Butyl-3’-methylbenzhydrol is unique due to the presence of both tert-butyl and methyl groups, which impart distinct steric and electronic effects

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-13-6-5-7-15(12-13)17(19)14-8-10-16(11-9-14)18(2,3)4/h5-12,17,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIULMGINADYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=C(C=C2)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373819
Record name 4-tert-Butyl-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-68-5
Record name α-[4-(1,1-Dimethylethyl)phenyl]-3-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-3'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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